Ácidos húmicos, sales de potasio

Descripción general

Descripción

Humic acids, potassium salts (K-HAs) are a type of humic substance that is found naturally in soils, sediment, and water. K-HAs are composed of a variety of organic and inorganic compounds, including humic acids, fulvic acids, and humins. They are known to have numerous beneficial properties, including the ability to improve soil fertility, increase microbial activity, and promote plant growth and development. K-HAs have also been studied for their potential use in medical and pharmaceutical applications.

Aplicaciones Científicas De Investigación

1. Enmienda del suelo y mejora del crecimiento de las plantas Los ácidos húmicos, particularmente cuando se combinan con sales de potasio, son conocidos por mejorar significativamente la estructura del suelo y el crecimiento de las plantas. Mejoran las propiedades del suelo al aumentar la capacidad de intercambio catiónico (CIC), lo que a su vez mejora la absorción de nutrientes por parte de las plantas. Esto conduce a un mejor crecimiento y desarrollo de las plantas .

Reducción del consumo de agua

La aplicación de sustancias húmicas puede conducir a una reducción del consumo de agua en las prácticas agrícolas. Ayudan a retener la humedad en el suelo, minimizando así el uso de agua sin comprometer la salud de las plantas .

Mitigación de las condiciones de estrés

El humato de potasio, una sal derivada del ácido húmico, ha demostrado tener un efecto positivo en las plantas incluso en condiciones de estrés como la sequía o la salinidad, ayudando a las plantas a afrontar mejor los factores ambientales adversos .

Eficiencia de la utilización del nitrógeno

El recubrimiento de la urea con humato de potasio puede aumentar la eficiencia de la utilización del nitrógeno en los cultivos. Este proceso reduce las pérdidas de nitrógeno en el suelo y disminuye las emisiones nocivas como el N2O, convirtiéndolo en un enfoque ecológico de la fertilización .

Rendimiento y rendimiento de los cultivos

Los ácidos húmicos contribuyen a aumentar el rendimiento de los cultivos al mejorar diversos procesos fisiológicos y bioquímicos. Esto incluye mejores relaciones hídricas, conductancia estomática y activación de enzimas antioxidantes que protegen a las plantas de las especies reactivas de oxígeno (ROS) .

Aumento de la absorción de nutrientes

Los estudios han demostrado que las aplicaciones de ácido húmico pueden aumentar la absorción de nutrientes en las plantas, lo que conduce a una mejor salud general y rendimiento. Esto es particularmente cierto para la absorción de potasio, que es crucial para el crecimiento de las plantas .

Mecanismo De Acción

Target of Action

Humic acids, potassium salts primarily target the soil and plant systems . They play essential roles in improving soil properties, plant growth, and agronomic parameters . The sources of humic acids include coal, lignite, soils, and organic materials .

Mode of Action

Humic acids, potassium salts interact with their targets in several ways. They can positively affect soil physical, chemical, and biological characteristics, including texture, structure, water holding capacity, cation exchange capacity, pH, soil carbon, enzymes, nitrogen cycling, and nutrient availability . Humic acids can also chelate cationic nutrients and transport them through the root’s plasma membrane .

Biochemical Pathways

Humic acids, potassium salts affect various biochemical pathways. They alter physiological processes and metabolic pathways related to photosynthesis, cellular respiration, nutrient uptake, secondary metabolism, the regulation of reactive oxygen species (ROS), and the antioxidant system . They also improve tolerance to biotic and abiotic stresses .

Pharmacokinetics

The pharmacokinetics of humic acids, potassium salts involve their movement and interaction within the soil and plant systems. They are capable of entering plant cells and triggering the intracellular signaling cascade . Their effect on soil properties and crops is influenced by factors such as the type of humic acids, application rate, application mode, soil type, solubility, molecular size, and functional group .

Result of Action

The result of the action of humic acids, potassium salts is seen in the improved health and productivity of the soil and plants. They enhance plant growth, plant hormone production, nutrient uptake and assimilation, yield, and protein synthesis . They also improve soil fertility and health within short time frames .

Action Environment

The action, efficacy, and stability of humic acids, potassium salts are influenced by various environmental factors. These include the type of soil, climatic conditions, and the presence of other nutrients and compounds in the soil . For instance, the effect of humic acids on soil properties and crops can be influenced by the type of humic acids, their application rate and mode, soil type, solubility, molecular size, and functional group .

Propiedades

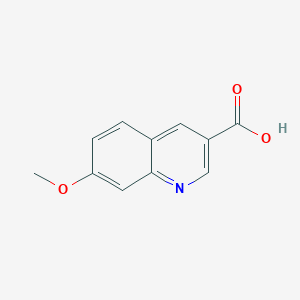

IUPAC Name |

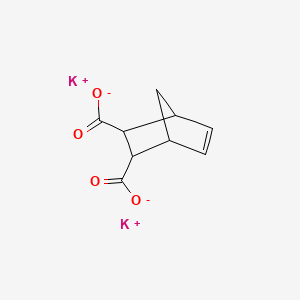

dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4.2K/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNKCGIYXREIT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Humic acids, potassium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

68514-28-3 | |

| Record name | Humic acids, potassium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humic acids, potassium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, potassium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)

![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)

![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)

![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)